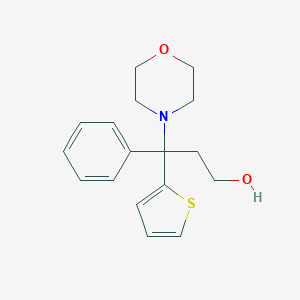
3-(Morpholin-4-yl)-3-phenyl-3-(thiophen-2-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Morpholin-4-yl)-3-phenyl-3-(thiophen-2-yl)propan-1-ol is an organic compound that features a morpholine ring, a phenyl group, and a thiophene ring attached to a propanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholin-4-yl)-3-phenyl-3-(thiophen-2-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the Michael addition of morpholine to chalcones, followed by subsequent reactions to introduce the phenyl and thiophene groups. The reaction conditions typically involve the use of catalysts such as 1,3-bis(carboxymethyl)imidazolium chloride to facilitate the Michael addition .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. The choice of catalysts and solvents is crucial to ensure the scalability and sustainability of the industrial synthesis.
化学反応の分析
Types of Reactions
3-(Morpholin-4-yl)-3-phenyl-3-(thiophen-2-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or organometallic compounds under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce various alcohol derivatives. Substitution reactions can introduce different functional groups onto the phenyl or thiophene rings.
科学的研究の応用
3-(Morpholin-4-yl)-3-phenyl-3-(thiophen-2-yl)propan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and pathways.
Medicine: Its unique structure may offer therapeutic potential in drug development.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(Morpholin-4-yl)-3-phenyl-3-(thiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with biological receptors, while the phenyl and thiophene rings can participate in various binding interactions. These interactions can modulate biological pathways and exert specific effects, making the compound a valuable tool in research and potential therapeutic applications.
類似化合物との比較
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- Other β-azolyl ketones and β-heteroarylated carbonyl compounds
Uniqueness
3-(Morpholin-4-yl)-3-phenyl-3-(thiophen-2-yl)propan-1-ol is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties
生物活性
3-(Morpholin-4-yl)-3-phenyl-3-(thiophen-2-yl)propan-1-ol is a compound of significant interest due to its potential biological activities. This compound, characterized by its unique molecular structure, has been studied for various pharmacological effects, including its interaction with biological systems and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H21NO2S. Its structure includes a morpholine ring, a phenyl group, and a thiophene moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 301.42 g/mol |
| IUPAC Name | This compound |
| Synonyms | 1227-99-2 |
| Solubility | Soluble in DMSO |
Biological Activity
Research indicates that this compound exhibits various biological activities:
1. Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties. It has shown effectiveness against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate that it is more potent than standard antibiotics in certain cases.
Table: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.125 | Vancomycin | 0.5 |
| Escherichia coli | 1.0 | Ciprofloxacin | 2.0 |
2. Anticancer Potential
Recent studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors.
Case Study: Induction of Apoptosis
In vitro studies using human cancer cell lines revealed that treatment with this compound resulted in:
- Increased expression of pro-apoptotic proteins.
- Decreased expression of anti-apoptotic proteins.
- Cell cycle arrest at the G2/M phase.
The precise mechanism by which 3-(Morpholin-4-yl)-3-phenyldisplays its biological activity is under investigation. Preliminary data suggest that it may interact with G protein-coupled receptors (GPCRs), leading to downstream signaling that affects cellular processes such as apoptosis and proliferation.
特性
CAS番号 |
1227-99-2 |
|---|---|
分子式 |
C17H21NO2S |
分子量 |
303.4 g/mol |
IUPAC名 |
3-morpholin-4-yl-1-phenyl-1-thiophen-2-ylpropan-1-ol |
InChI |
InChI=1S/C17H21NO2S/c19-17(16-7-4-14-21-16,15-5-2-1-3-6-15)8-9-18-10-12-20-13-11-18/h1-7,14,19H,8-13H2 |
InChIキー |
OHRLYBVVIVCIHE-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(CCO)(C2=CC=CC=C2)C3=CC=CS3 |
正規SMILES |
C1COCCN1CCC(C2=CC=CC=C2)(C3=CC=CS3)O |
Key on ui other cas no. |
1227-99-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















